molecular formula C7H14OS B14329660 2-[1-(Methylsulfanyl)ethyl]oxolane CAS No. 105679-06-9

2-[1-(Methylsulfanyl)ethyl]oxolane

Cat. No.: B14329660
CAS No.: 105679-06-9
M. Wt: 146.25 g/mol
InChI Key: NSMMECWJXPVFEZ-UHFFFAOYSA-N
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Description

2-[1-(Methylsulfanyl)ethyl]oxolane is a heterocyclic organic compound featuring a five-membered oxolane ring with a methylsulfanyl group attached to the ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(Methylsulfanyl)ethyl]oxolane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® . The reaction is carried out at room temperature, ensuring stereospecificity and high conversion rates.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of commercial manganese dioxide as a heterogeneous reagent in packed reactors has been reported to facilitate the oxidative aromatization of oxazolines to oxazoles .

Chemical Reactions Analysis

Types of Reactions: 2-[1-(Methylsulfanyl)ethyl]oxolane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[1-(Methylsulfanyl)ethyl]oxolane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(Methylsulfanyl)ethyl]oxolane involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing biological processes.

    Pathways Involved: The specific pathways depend on the functional groups and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Uniqueness: 2-[1-(Methylsulfanyl)ethyl]oxolane is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other oxolane derivatives. This uniqueness makes it valuable in specific synthetic applications and research contexts.

Properties

CAS No.

105679-06-9

Molecular Formula

C7H14OS

Molecular Weight

146.25 g/mol

IUPAC Name

2-(1-methylsulfanylethyl)oxolane

InChI

InChI=1S/C7H14OS/c1-6(9-2)7-4-3-5-8-7/h6-7H,3-5H2,1-2H3

InChI Key

NSMMECWJXPVFEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCO1)SC

Origin of Product

United States

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